N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide

Description

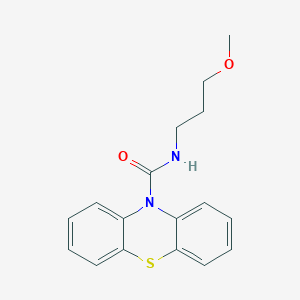

N-(3-Methoxypropyl)-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group at position 10 of the phenothiazine core and a 3-methoxypropyl substituent on the nitrogen atom (Figure 1). Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological properties, particularly in neuroleptic and enzyme-inhibitory applications . The methoxypropyl side chain in this compound may enhance lipophilicity and modulate receptor binding compared to other phenothiazine derivatives .

Properties

IUPAC Name |

N-(3-methoxypropyl)phenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCQYEVTGKMJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

Starting Materials: Phenothiazine, 3-methoxypropylamine, and a carboxylating agent.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Procedure: Phenothiazine is first reacted with 3-methoxypropylamine in the presence of a base like triethylamine to form the intermediate N-(3-methoxypropyl)phenothiazine. This intermediate is then treated with a carboxylating agent such as phosgene or carbonyl diimidazole to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Phenothiazine sulfoxides or sulfones.

Reduction: Phenothiazine amines or alcohols.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Antipsychotic and Neuroprotective Effects

Phenothiazines are primarily recognized for their antipsychotic properties. N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide may exhibit similar effects, contributing to the treatment of psychiatric disorders. Research indicates that derivatives of phenothiazines can inhibit neurotoxic injuries, particularly those associated with conditions like ischemia and anoxia .

Case Study: Neurotoxicity Inhibition

A study demonstrated that certain phenothiazine derivatives could prevent neuronal degeneration caused by excitotoxic agents. This compound's structural similarities suggest it may also possess neuroprotective qualities, potentially making it a candidate for further investigation in neuropharmacology .

Antioxidant Properties

Phenothiazines have shown promising antioxidant activities, which can be beneficial in mitigating oxidative stress-related diseases. The ability of this compound to scavenge free radicals could be explored in various therapeutic contexts, including neurodegenerative diseases such as Alzheimer's disease (AD) .

Research Insights:

Studies indicate that phenothiazines can inhibit lipid peroxidation and protect against oxidative damage in neural tissues, suggesting potential applications in treating AD and related disorders .

Structure-Activity Relationship

The chemical structure of this compound plays a crucial role in its biological activity. The methoxy group may enhance lipophilicity, facilitating better penetration through biological membranes and enhancing its pharmacological effects.

Industrial Applications

Phenothiazines are not only limited to medical applications; they also serve as intermediates in the synthesis of dyes and pigments due to their vibrant colors and photostability. Their reversible oxidative properties allow them to act as effective photoprobes in scientific research .

Environmental Applications

The antioxidant properties of phenothiazines make them candidates for use as stabilizers in polymers and lubricants, protecting these materials from oxidative degradation.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic drugs.

Comparison with Similar Compounds

Core Modifications

The phenothiazine core is conserved across derivatives, but substituents on the nitrogen (position 10) and aromatic rings vary significantly:

Key Observations :

- The methoxypropyl group in the target compound introduces ether functionality, increasing hydrophilicity compared to Chlorpromazine’s dimethylaminopropyl chain but retaining moderate lipophilicity (predicted logP ~3.5) .

Enzyme Inhibition

- N-[2-(N',N'-Diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide (a close analog) showed potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ < 1 µM) and selectivity over acetylcholinesterase (AChE), attributed to its cationic nitrogen interacting with BuChE’s catalytic gorge .

- Chlorpromazine primarily acts as a dopamine D2 receptor antagonist (Ki ~1 nM) but also weakly inhibits BuChE (IC₅₀ ~100 µM) .

- Methopromazine’s 2-methoxy group enhances serotonin receptor affinity (5-HT₂A Ki ~10 nM) compared to unsubstituted phenothiazines .

Pharmacokinetic Properties

- Lipophilicity : Methoxypropyl-carboxamide derivatives (logP ~3.5) are less lipophilic than Chlorpromazine (logP ~5.1) but more than hydrophilic analogs like N-(3-chlorophenyl)-carboxamide (logP ~5.0) .

- Solubility : The carboxamide group improves aqueous solubility (>50 µg/mL in PBS) compared to alkylamine derivatives like Methopromazine (<10 µg/mL) .

Comparison with Other Derivatives

- Chlorpromazine: Synthesized by alkylating phenothiazine with 3-chloro-N,N-dimethylpropanamine .

- N-(3-Chlorophenyl)-carboxamide: Formed via condensation of 3-chloroaniline with phenothiazine-10-carbonyl chloride .

Biological Activity

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide is a compound that falls within the phenothiazine class, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Phenothiazines

Phenothiazines are a group of compounds characterized by a three-ring structure that includes sulfur and nitrogen atoms. They have been extensively studied for their pharmacological properties, particularly in treating psychiatric disorders, as well as for their antimicrobial and anti-inflammatory activities. The introduction of various substituents on the phenothiazine core can significantly influence their biological activity.

Antioxidant Properties

Research indicates that phenothiazine derivatives exhibit significant antioxidant activity. The presence of the methoxypropyl group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases .

Anticholinesterase Activity

One of the notable activities of phenothiazine derivatives is their ability to inhibit cholinesterase enzymes, which are crucial in the breakdown of acetylcholine in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease. Studies have shown that compounds similar to this compound can exhibit potent anticholinesterase activity .

Anti-inflammatory Effects

Phenothiazines have also been reported to possess anti-inflammatory properties. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. The methoxy group may contribute to this activity by modulating the compound's interaction with inflammatory mediators .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cholinergic System Modulation : By inhibiting acetylcholinesterase, the compound may enhance cholinergic transmission, which is beneficial in cognitive disorders.

- Antioxidant Mechanism : The antioxidant properties may be attributed to the ability to donate electrons and neutralize free radicals.

- Anti-inflammatory Pathways : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory markers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition against cholinesterases with IC50 values in the low micromolar range. For instance, a study reported an IC50 value for acetylcholinesterase inhibition at approximately 0.5 µM, indicating strong potential for therapeutic applications in cognitive enhancement .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenothiazine core can lead to variations in biological activity. For example, substituents like methoxy groups enhance solubility and bioavailability, thereby increasing efficacy against targeted enzymes .

Data Summary Table

Q & A

Q. What are the common synthetic routes for N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with phenothiazine derivatives. For example:

Alkylation : React phenothiazine with 3-methoxypropyl bromide or chloride under mild conditions (room temperature, aprotic solvent) to introduce the methoxypropyl side chain .

Carboxamide Formation : Use carbodiimide coupling agents (e.g., DCC) or activated esters to attach the carboxamide group. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can improve yields by enhancing reaction kinetics .

- Optimization : Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular conformation of this compound determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard:

Crystal Growth : Use slow evaporation from a solvent (e.g., dichloromethane/hexane) .

Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure unit cell parameters (e.g., triclinic P1 space group) .

Refinement : Apply SHELXL software for structure solution, utilizing restraints for disordered moieties and anisotropic displacement parameters .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- HOMO-LUMO Gaps : Assess charge-transfer capabilities for photochemical applications .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to guide derivatization .

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine exchange-correlation functionals .

Q. What strategies resolve contradictions in pharmacological activity data for phenothiazine derivatives?

- Methodological Answer : Address discrepancies via:

Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .

Structural Analogues : Compare bioactivity of derivatives (e.g., N-alkyl vs. N-aryl substitutions) to isolate critical functional groups .

Statistical Analysis : Use ANOVA or machine learning to account for batch variability or assay noise .

Q. How can reaction yields be improved in multi-step syntheses of this compound?

- Methodological Answer : Optimize key steps:

Alkylation Efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .

Microwave Assistance : Reduce reaction times (e.g., from 24 hr to 1 hr) and improve purity .

Workup Strategies : Extract byproducts with aqueous washes (e.g., NaHCO₃ for acidic impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.